ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S2/c1-2-33-26(30)23-21-8-5-9-22(21)34-25(23)27-24(29)18-10-12-20(13-11-18)35(31,32)28-15-14-17-6-3-4-7-19(17)16-28/h3-4,6-7,10-13H,2,5,8-9,14-16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOOVKLVJDAHLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer.
Mode of Action
The compound acts as a novel, highly potent, and isoform-selective inhibitor of AKR1C3. Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket.
Biological Activity
Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Structural Characteristics
The compound features a cyclopenta[b]thiophene core with a sulfonamide group linked to a benzamide moiety and a 3,4-dihydroisoquinoline structure. These structural components suggest diverse biological interactions and potential applications in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C28H32N3O5S2 |
| Molecular Weight | 590.2 g/mol |
| CAS Number | 1216988-52-1 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong interactions with enzyme active sites, while the dihydroisoquinoline moiety may engage in hydrophobic interactions with receptor binding pockets. Such interactions can modulate various biological pathways, leading to therapeutic effects.
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. It has been shown to selectively inhibit cyclooxygenase-2 (COX-II), an enzyme involved in the inflammatory response. For instance, compounds similar to this compound demonstrated significant COX-II inhibitory activity with IC50 values ranging from 0.52 μM to 0.78 μM, indicating a promising anti-inflammatory profile .
Antitumor Activity
The structural features of this compound suggest potential antitumor properties. Compounds containing similar moieties have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of dihydroisoquinoline have shown significant antiproliferative activity in vitro, warranting further investigation into the antitumor capabilities of this compound .
Study on COX-II Inhibition
In a comparative study of various COX-II inhibitors, this compound was evaluated alongside established drugs like Celecoxib. The results indicated that the compound exhibited comparable inhibitory activity against COX-II while demonstrating lower ulcerogenic effects .
Synthesis and Biological Evaluation
Research conducted by Chahal et al. focused on synthesizing derivatives of this compound and evaluating their biological activities. The study revealed that modifications at specific positions on the cyclopenta[b]thiophene core could enhance anti-inflammatory and antitumor activities .
Scientific Research Applications
Medicinal Chemistry
Inhibition of Aldo-Keto Reductase AKR1C3:
The compound has demonstrated potent inhibitory activity against aldo-keto reductase AKR1C3, which is a target of interest in cancer research, specifically breast and prostate cancers. High-throughput screening has identified it as a novel and highly selective inhibitor with an impressive low nanomolar potency and a 1500-fold selectivity for the isoform.
Potential as a Drug Carrier:
Due to its unique structural properties, ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be explored as a drug carrier. Its solubility characteristics make it an attractive candidate for formulating drug delivery systems.
Organic Chemistry
Synthesis Strategies:
The synthesis of this compound involves innovative methodologies such as β-cyclodextrin-SO3H-assisted preparation techniques. These strategies allow for efficient production of derivatives like 2,3-dihydroquinazolin-4(1H)-one in aqueous media, showcasing the compound's relevance in organic synthesis.
Agricultural Science
Plant Disease Management:
Research has indicated that derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold can be synthesized for use in managing plant diseases. This application highlights the potential of this compound in agricultural settings.
Chemical Biology
Diverse Derivative Production:
The compound serves as a foundational structure for synthesizing various substituted 2,2,3-dihydroquinolin-4(1H)-ones and functionalized quinoline or N-alkenylindole derivatives. This versatility underscores its importance in chemical biology and the development of new biologically active compounds.
Comparative Analysis of Related Compounds
To better understand the unique features of this compound, a comparative analysis with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-thiophene Derivatives | Thiophene ring with amino groups | Antifungal and antibacterial |
| Isoquinoline Derivatives | Isoquinoline core structure | Neuroprotective and anticancer |
| Benzamide Derivatives | Benzamide linkage | Anticancer properties |
Q & A
Basic: What are the established synthetic routes for this compound, and how can its purity be validated?
Methodological Answer:
The compound can be synthesized via condensation reactions involving 2-amino-thiophene derivatives. For example:
- Step 1: React 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with phenyl isothiocyanate under reflux conditions in ethanol with glacial acetic acid as a catalyst (yield: ~63% based on analogous procedures) .
- Step 2: Purify the product via recrystallization (ethanol/isopropyl alcohol) and confirm purity using HPLC or TLC.
- Validation: X-ray crystallography (e.g., monoclinic P2₁/c space group with Z = 4) provides structural confirmation . NMR (¹H/¹³C) and HRMS further validate molecular identity and purity .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using deuterated DMSO (δ 2.25–13.10 ppm for protons; δ 27.8–165.2 ppm for carbons) to confirm substituent positions and cyclopentane-thiophene backbone .
- X-ray Diffraction: Resolve crystal packing and intermolecular interactions (e.g., N–H···O hydrogen bonds) to assess conformational stability .
- HRMS: Match experimental m/z values (e.g., 390.1370) with theoretical calculations to confirm molecular formula .
Advanced: How can computational docking (e.g., Glide) predict this compound’s binding affinity to biological targets?
Methodological Answer:
- Step 1: Prepare the ligand (compound) and receptor (e.g., viral polymerase) using tools like Schrödinger’s Protein Preparation Wizard.
- Step 2: Perform grid-based docking with Glide v2.5, which combines OPLS-AA force fields and Monte Carlo sampling to account for torsional flexibility .
- Step 3: Prioritize poses with RMSD <1 Å and analyze binding interactions (e.g., sulfonyl group interactions with catalytic residues). Compare enrichment factors (EF) against decoy libraries to assess specificity .
Advanced: How can synthetic yields be optimized for large-scale preparation?
Methodological Answer:
- Catalyst Screening: Test acetic acid vs. trifluoroacetic acid to enhance condensation efficiency .
- Reaction Monitoring: Use in-situ IR spectroscopy to track thiourea formation (C=S stretch at ~1250 cm⁻¹).
- Solvent Optimization: Compare ethanol (polar protic) vs. 1,4-dioxane (aprotic) for solubility and byproduct removal .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Source Analysis: Compare assay conditions (e.g., influenza A vs. B virus strains in ) .
- Purity Verification: Re-test compounds with conflicting results using LC-MS to rule out impurities (e.g., residual solvents affecting IC₅₀ values) .
- Structural Analogues: Benchmark against derivatives (e.g., fluorobenzoyl-substituted analogues in ) to identify pharmacophore requirements .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2A irritant) .
- Ventilation: Conduct reactions in fume hoods due to potential respiratory toxicity (STOT-SE 3) .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications: Synthesize derivatives with varied sulfonyl substituents (e.g., 3,4-dihydroisoquinolinyl vs. phenyl) to assess target selectivity .
- Pharmacokinetics: Measure logP (e.g., XlogP ~4) to correlate lipophilicity with membrane permeability .
- In Silico Screening: Use QSAR models to predict ADMET properties and prioritize compounds for in vitro testing .
Basic: What are the documented biological activities of structurally related compounds?
Methodological Answer:
- Antiviral: Fluorobenzoyl-substituted analogues inhibit influenza polymerase assembly (IC₅₀ = 0.5–2 µM) .
- Antimicrobial: Thioureido-thiophene derivatives show antifungal activity (MIC = 8–32 µg/mL against Candida spp.) .
- Limitations: No direct data exists for the target compound; extrapolate from analogues and validate via target-specific assays.
Advanced: How to analyze crystallographic data for polymorph identification?
Methodological Answer:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) to resolve unit cell parameters (e.g., a = 10.214 Å, b = 14.326 Å for monoclinic systems) .
- Software: Process with SHELX-97 for structure refinement (R-factor <0.05) .
- Polymorph Screening: Compare powder XRD patterns with single-crystal data to detect alternative packing modes .
Advanced: What strategies mitigate synthetic byproducts during cyclopentane-thiophene coupling?
Methodological Answer:
- Temperature Control: Maintain reflux at 80–85°C to avoid thiourea decomposition .
- Catalyst Loading: Optimize glacial acetic acid (1–2 mL/mol) to suppress dimerization side reactions .
- Workup: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from regioisomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
